Vofatox 50
Description
Structure
2D Structure
Properties
CAS No. |
61952-99-6 |
|---|---|
Molecular Formula |
C32H33Cl5N2O10P2S2 |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H9Cl5.C10H14NO5PS.C8H10NO5PS/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h1-8,13H;5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
InChI Key |
JHZXXVOKJQPBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-].C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Transport, Transformation, and Persistence of Organophosphate Pesticides E.g., Vofatox 50 Active Constituent
Environmental Distribution and Compartmentalization Dynamics
Upon release, primarily through agricultural spraying, Methyl Parathion (B1678463) distributes among air, water, and soil ijcmas.comcdc.gov. Studies using model ecosystems and mathematical modeling indicate that Methyl Parathion primarily partitions into the air and soil, with lesser amounts found in plants and animals inchem.orgwho.int.
Soil Matrix Interactions and Mobility
Methyl Parathion adsorbs to soil particles, which restricts its movement within the soil matrix cdc.govcdc.govnih.gov. This adsorption is influenced by factors such as the organic matter content and cation exchange capacity of the soil cdc.govnih.gov. Soils high in organic matter and clay generally exhibit higher adsorption capacities compared to coarse sandy soils nih.gov.
Methyl Parathion is expected to have low to moderate mobility in soil, based on Koc values ranging from 366 to 1,516 nih.gov. While typically immobile and unlikely to leach significantly into groundwater, this can change at higher concentrations, such as those found at hazardous waste sites or spills, where it may exhibit greater mobility cdc.gov.
Research has shown that in most cases, Methyl Parathion does not move far from the soil surface after application cdc.gov. One contributing factor to this limited mobility is the degradation that occurs before significant migration can take place cdc.gov.
Aquatic System Dynamics and Distribution
Methyl Parathion can enter aquatic systems through various routes, including surface runoff from treated fields, atmospheric deposition (wet deposition from rain and fog), wastewater releases from production facilities, and spills cdc.gov. Despite being only slightly soluble in water (55–60 mg/L at 25°C) ijcmas.comcdc.gov, it has been detected in surface waters cdc.govepa.gov.
In aquatic environments, Methyl Parathion's fate is influenced by factors such as temperature, pH, and microbial composition cdc.gov. Adsorption to sediment and suspended matter can significantly affect its degradation processes and bioavailability to aquatic organisms cdc.gov.
Studies in wetland mesocosms have shown that Methyl Parathion can be detected in water, sediment, and plants usda.gov. In a vegetated wetland, a significant portion of the measured Methyl Parathion was associated with vegetation, indicating the role of aquatic plants in its distribution within the system usda.gov.
Atmospheric Dispersal and Deposition Pathways
Methyl Parathion enters the atmosphere primarily through volatilization following spraying and wind erosion of contaminated particles hbz-nrw.de. Volatilization can occur from both plant and soil surfaces after application, with volatilization from plants generally being faster cdc.govcdc.gov.
Once in the atmosphere, Methyl Parathion can be transported and subsequently deposited back onto soil and surface water through wet deposition processes like rain and fog cdc.govhbz-nrw.de. Methyl Parathion has been detected in fog water and rainwater near application sites cdc.gov. Particulate-phase Methyl Parathion is removed from the atmosphere by both wet and dry deposition nih.gov.
Studies indicate that Methyl Parathion is rapidly removed from the atmosphere by wet and dry deposition nih.gov.
Degradation Pathways and Transformation Products
Methyl Parathion undergoes degradation in the environment through abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation by microorganisms ijcmas.comcdc.govcdc.gov. These processes lead to the formation of transformation products, some of which may possess different physicochemical properties and potentially greater toxicity or persistence than the parent compound nih.gov.
Abiotic Degradation Mechanisms
Abiotic degradation of Methyl Parathion involves chemical reactions that occur without the involvement of living organisms.
Hydrolysis is a significant abiotic degradation pathway for Methyl Parathion in the environment cdc.govcdc.govnih.gov. This process involves the breaking of chemical bonds by reaction with water. The rate of hydrolysis is strongly influenced by pH and temperature nih.govcdc.govcdc.govresearchgate.net.
Methyl Parathion is relatively stable under neutral or acidic pH conditions but hydrolyzes rapidly in alkaline environments nih.govcdc.gov. Studies have shown that the rate of Methyl Parathion degradation accelerates significantly as pH increases nih.gov. For instance, in one study, the conversion reached 93.5% after 90 minutes of hydrolysis at pH 9, compared to 69.9% at pH 7 and 49.8% at pH 4 nih.gov.
Temperature also plays a crucial role in hydrolysis kinetics, with degradation rates increasing with rising temperature nih.govcdc.gov.
The hydrolysis of Methyl Parathion can follow different reaction mechanisms depending on the pH. At high pH (e.g., pH ≥ 11), an SN(2)@P pathway tends to dominate, while at low pH (e.g., pH ≤ 9), an SN(2)@C mechanism is the main behavior researchgate.net.
Photolysis and Phototransformation Processes
Photolysis is a significant pathway for the degradation of methyl parathion in environmental matrices like water and soil nih.govwikipedia.orgsigmaaldrich.comfishersci.no. The rate of photodegradation in natural waters can vary depending on factors such as water type and seasonal conditions. Reported half-lives in natural waters include approximately 11 days in river water, 34 days in seawater, 3 days in groundwater, and 4 days in river water in Portugal nih.gov. Seasonal variations can also impact photodegradation rates, with one study observing 50% degradation in 8 days during summer compared to 38 days in winter in natural water nih.gov. Under controlled laboratory conditions, the half-life in sterile aqueous buffered solutions at pH 5 was reported as 49 hours under continuous artificial light nih.gov.
On soil surfaces, methyl parathion also undergoes photodegradation. Studies using artificial light have reported biphasic half-lives ranging from 3.9 to 4.5 days initially and 8.6 to 24 days subsequently on sandy loam soil wikipedia.orguni.lu. Under natural light conditions on soil, a half-life of 61 days has been observed uni.lu.
Photolysis can lead to the formation of transformation products. Methyl paraoxon (B1678428), the oxygen analog of methyl parathion, can be formed through indirect photolysis in the atmosphere via oxidation by photochemically produced oxygen radicals nih.gov. Methyl paraoxon has also been identified as a photodegradation product in water nih.govnih.gov. Other degradation products observed during the photodegradation of methyl parathion in natural waters include 4-nitrophenol (B140041) and aminoparathion (B1214581) nih.govuni-freiburg.de.
Oxidation-Reduction Reactions in Environmental Matrices
Methyl parathion is subject to both oxidation and reduction reactions in environmental matrices. Oxidation primarily leads to the formation of methyl paraoxon nih.govuni.lueasychem.org, which is considered more toxic than the parent compound easychem.org. This oxidative transformation can occur through indirect photolysis in the atmosphere nih.gov and potentially through other oxidative processes in soil and water.
Reduction of the nitro group on the nitrophenyl ring is another important degradation pathway, particularly prevalent under anaerobic or flooded conditions nih.govfishersci.canih.gov. This reductive process results in the formation of methyl aminoparathion nih.govnih.gov. The redox potential of the soil environment significantly influences the degradation pathway; a low redox potential characteristic of anaerobic conditions favors the reduction of the nitro group, while hydrolysis is more likely to occur under more positive redox potentials nih.govfishersci.ca.
Abiotic degradation mediated by minerals can also occur. Manganese dioxide (MnO2), commonly found in soils and aquatic sediments, has been shown to abiotically degrade methyl parathion through both hydrolysis and oxidation reactions uni.lu. The presence of dissolved organic matter can influence the rates of these reactions uni.lu. In aqueous solutions containing hydrogen sulfide (B99878) and natural organic matter (NOM), methyl parathion degradation proceeds via nitro-group reduction and nucleophilic attack at the methoxy-carbon, with the nitro-group reduction specifically observed in the presence of NOM nih.gov.
Biotic Degradation Mechanisms
Biodegradation by microorganisms is a primary mechanism for the dissipation of methyl parathion in various environmental compartments, including soil, sediment, and water nih.govwikipedia.orgsigmaaldrich.comfishersci.nometabolomicsworkbench.orgwikipedia.orgfishersci.no. It is considered the predominant degradation process in surface waters nih.gov.
Microbial Metabolism and Biodegradation Pathways
Microorganisms play a crucial role in the breakdown of methyl parathion in the environment. Numerous bacterial species, including those belonging to the genera Pseudomonas, Stenotrophomonas, Plesiomonas, Achromobacter, Ochrobactrum, Brucella, Burkholderia, and Bacillus, have demonstrated the ability to degrade methyl parathion easychem.orgnih.govnih.govdrugbank.com.
Microbial degradation commonly occurs through the hydrolysis of the phosphotriester bond in the methyl parathion molecule easychem.orgfishersci.nonih.govnih.gov. This hydrolysis typically yields 4-nitrophenol and dimethyl thiophosphate as the primary products easychem.orgfishersci.nonih.govnih.gov. Some microorganisms are capable of utilizing methyl parathion or its hydrolysis product, 4-nitrophenol, as a source of carbon and/or phosphorus for their growth nih.govfishersci.nonih.gov.
Another microbial transformation pathway involves the reduction of the nitro group on methyl parathion, leading to the formation of methyl aminoparathion nih.govfishersci.no. The rate of microbial degradation can be influenced by environmental factors such as temperature, pH, and soil moisture content nih.gov. Degradation is generally more rapid in anaerobic (flooded) soils compared to aerobic conditions nih.govfishersci.canih.gov. Studies have reported average half-lives of 7 days in flooded soils and 64 days in non-flooded soils nih.gov. The presence of acclimated microbial populations can also accelerate the biodegradation process fishersci.nofishersci.no.
4-nitrophenol, a major hydrolysis product, can be further metabolized by specific microorganisms through pathways such as meta-cleavage and ortho-cleavage, ultimately leading to less complex intermediates like β-ketoadipate easychem.org.
Enzymatic Degradation in Environmental Systems
Enzymatic hydrolysis is a key component of the biodegradation of methyl parathion in environmental systems nih.govwikipedia.orgsigmaaldrich.commetabolomicsworkbench.org. A group of enzymes known as organophosphate hydrolases (OPH), also referred to as phosphotriesterases or methyl parathion hydrolases (MPH), are produced by various bacteria and catalyze the hydrolysis of the phosphotriester bond in methyl parathion easychem.orgnih.govdrugbank.com. This enzymatic action results in the formation of 4-nitrophenol and dimethyl thiophosphate easychem.orgnih.govnih.govdrugbank.com.
Examples of bacteria known to produce these methyl parathion-degrading enzymes include Flavobacterium sp., Pseudomonas diminuta, Pseudomonas sp., Burkholderia cepacia, Bacillus subtilis, and Plesiomonas sp. easychem.orgnih.govnih.govdrugbank.com. The activity of these enzymes is influenced by environmental conditions, including pH and temperature nih.gov. Additionally, the presence of other substances, such as clay minerals, can affect enzyme activity nih.gov.
Formation and Fate of Degradation Products and Metabolites
The degradation of methyl parathion in the environment leads to the formation of several transformation products and metabolites. The primary degradation product is 4-nitrophenol (PNP), which is predominantly formed through hydrolysis nih.govwikipedia.orguni.lueasychem.orgnih.govfishersci.nonih.gov.
Methyl paraoxon, the oxygen analog, is another significant degradation product. It is primarily formed through oxidation processes, including indirect photolysis nih.govnih.govuni.luuni-freiburg.deeasychem.org. Methyl paraoxon is considered more acutely toxic than the parent methyl parathion easychem.org.
Methyl aminoparathion is a metabolite formed through the reduction of the nitro group, particularly under anaerobic environmental conditions nih.govnih.govfishersci.no.
Other minor degradation products that have been identified in laboratory studies include monodesmethyl parathion, phosphorothioic acid, O,S-dimethyl o-(4-nitrophenyl)ester, nitrophenyl phosphoric acid, and mono (4-nitrophenyl) ester uni.lu. Dimethyl thiophosphate is a key product resulting from the hydrolysis of methyl parathion easychem.orgfishersci.nonih.govnih.gov.
While 4-nitrophenol is less acutely toxic than methyl parathion, it is still considered a persistent and toxic contaminant in the environment easychem.orgnih.gov. Microorganisms capable of further degrading 4-nitrophenol exist, breaking it down through pathways that can lead to intermediates like hydroquinone (B1673460) and eventually complete mineralization easychem.orgnih.govnih.gov. Methyl aminoparathion has been shown to bind strongly to organic matter in soil metabolomicsworkbench.org. Further research is needed to fully characterize the environmental fate and behavior of degradation products such as methyl paraoxon and methyl aminoparathion nih.govwikipedia.orgmetabolomicsworkbench.org.
Ecotoxicological Impact Assessment of Organophosphate Compounds
Aquatic Ecotoxicology
Organophosphate pesticides can enter aquatic environments through various pathways, including agricultural runoff, spray drift, and industrial discharge researchgate.netauctoresonline.orgbohrium.com. Their solubility in water facilitates their presence in surface and groundwater, posing risks to aquatic life researchgate.netbohrium.com.
Effects on Freshwater Organisms
Freshwater organisms, including fish, amphibians, and invertebrates, are susceptible to the toxic effects of organophosphate exposure auctoresonline.orgnih.govoup.comnih.gov. The inhibition of AChE by OPs disrupts neurotransmission, leading to a range of physiological and behavioral abnormalities agronomyjournals.comcornell.edumbimph.com. Studies on various OP compounds, such as chlorpyrifos (B1668852), dichlorvos (B1670471), and diazinon, have demonstrated adverse effects on freshwater species. For instance, exposure of Danio rerio (zebrafish) and Xenopus laevis (African clawed frog) to these OPs resulted in decreased survival at higher concentrations nih.gov. Both species also showed a dose-dependent decrease in heart rate and free-swimming larval activity nih.gov. Morphological abnormalities, such as kyphosis and edema, were observed in Xenopus laevis exposed to chlorpyrifos and dichlorvos nih.gov.
Research indicates that the sensitivity to OPs can vary among different freshwater organisms and even at different life stages within the same species oup.comnih.gov. For example, 8-day-old Xenopus laevis larvae showed higher sensitivity to chlorpyrifos compared to 4-day-old embryos oup.com.
Effects on Estuarine and Marine Organisms
Estuarine and marine environments can also be impacted by organophosphate runoff and discharge auctoresonline.orgnih.govscirp.org. Studies in South African estuaries detected several organophosphate pesticides in both surface water and sediments, with concentrations that posed potential high risks to aquatic organisms like fish and Daphnia magna nih.gov. Pyraclofos and chlorpyrifos in surface water were identified as likely causing high acute and chronic toxicity to fish nih.gov. In sediments, isazophos and chlorpyrifos posed the highest acute and chronic risks for fish, while the majority of detected OPs in sediments posed potential high risks to Daphnia magna nih.gov. These findings suggest that OP exposure in estuarine systems can lead to abnormalities in aquatic organisms nih.gov.
Trophic Transfer and Bioaccumulation in Aquatic Food Webs
While organophosphate pesticides are generally considered less persistent and bioaccumulative than organochlorine pesticides, some compounds can still accumulate in aquatic organisms and transfer through food webs beyondpesticides.orgresearchgate.netresearchgate.netacs.orgmdpi.commdpi.comacs.org. Studies on organophosphate esters (OPEs), which are structurally related to OP pesticides and also found in aquatic environments, have shown their potential for bioaccumulation and trophic transfer researchgate.netresearchgate.netacs.orgmdpi.comacs.org.
Research in marine food webs has investigated the bioaccumulation potential of OPEs. One study found that trophic magnification factors (TMFs) for OPEs ranged from 1.06 to 2.52 in a marine food web, indicating their potential for biomagnification researchgate.netacs.org. Another study in a tropical marine food web observed that total OPE concentrations generally decreased with increasing trophic levels, suggesting trophic dilution for the sum of the targeted OPEs, although the biomagnification of specific compounds like tripentyl phosphate (B84403) (TPTP) was noted researchgate.net. The lipophilicity of OPEs has been shown to influence their bioaccumulation, with compounds having moderate lipophilicity exhibiting higher potential acs.org.
For OP pesticides specifically, while rapid degradation can limit widespread bioaccumulation compared to legacy pollutants like DDT, continuous input into aquatic systems can still lead to exposure and uptake by organisms at different trophic levels auctoresonline.orgbohrium.combeyondpesticides.org.
Terrestrial Ecotoxicology
Terrestrial ecosystems are also significantly affected by organophosphate pesticides through direct application, spray drift, and contaminated soil and water agronomyjournals.comresearchgate.netbohrium.comresearchgate.netomicsonline.org.
Effects on Soil Micro- and Macro-Organisms
Soil organisms play vital roles in nutrient cycling and soil health, and they can be negatively impacted by organophosphate pesticides agronomyjournals.comresearchgate.netomicsonline.orgsapub.orgtubitak.gov.tr. OPs can suppress the biodiversity and populations of soil microbes, including bacteria and fungi, which are essential for the decomposition of organic matter and maintaining soil fertility agronomyjournals.comresearchgate.netomicsonline.orgsapub.org. Studies have shown that organophosphate herbicides like paraquat (B189505) and glyphosate (B1671968) can decrease heterotrophic aerobic bacterial counts and fungal populations in treated soils researchgate.netomicsonline.org.
Macro-organisms in the soil, such as nematodes and earthworms, are also considered vulnerable to organophosphate exposure researchgate.netomicsonline.org. These organisms are important for soil structure and aeration, and their reduction can have cascading effects on the terrestrial ecosystem. The impact on soil microorganisms can vary depending on the specific OP compound, its concentration, and environmental conditions like incubation time sapub.org.
Here is a representative data table showing the inhibitory effect of some organophosphorus insecticides on soil microorganisms under laboratory conditions:
| Insecticide | Concentration (ppm) | Incubation Time (hrs) | Inhibition Rate (Actinomycetes) (%) sapub.org |
| Malathion | 250 | 72 | 72.13 |
| Diazinon | 250 | 72 | 54.0 |
| Dimethoate | 250 | 72 | 65.6 |
Note: This table is based on data indicating significant reductions in actinomycetes numbers at the highest tested concentration and longest incubation time for these specific OPs.
Effects on Avian Species and Non-Target Mammals
Birds and non-target mammals can be exposed to organophosphate pesticides through various routes, including ingestion of contaminated food (insects, seeds, vegetation), contaminated water, inhalation of spray aerosols, and dermal contact cornell.edubeyondpesticides.orgmcgill.cawildlifehealthaustralia.com.auoup.com. Organophosphates are known to be toxic to many species of birds and mammals cornell.eduwildlifehealthaustralia.com.au.
Acute exposure to OPs can cause severe neurotoxic effects due to AChE inhibition, potentially leading to paralysis and death, often from respiratory failure cornell.edubeyondpesticides.org. Well-documented bird kills have been linked to organophosphates like diazinon, isofenphos, and chlorpyrifos mcgill.ca. Sublethal exposure can result in a range of adverse effects, including behavioral changes that impair survival and reproduction beyondpesticides.orgoup.com. In birds, this can manifest as anorexia, leading to starvation, and altered behaviors such as reduced singing, impacting mating success and territory establishment beyondpesticides.orgmcgill.ca. Chronic sub-lethal exposure in birds has also been associated with reduced fertility, suppressed egg formation, eggshell thinning, and impaired incubation and chick-rearing behaviors remedypublications.com.
Studies on mammals have reported OP-induced changes in sexual behavior, adverse effects on puberty, gamete production, and reproductive cycles remedypublications.com. Organophosphates can also cross the placental barrier and affect fetal development remedypublications.com. While acute toxicity is a major concern, chronic exposure to OPs has been linked to neurological disorders in mammals researchgate.net.
Here is a summary of observed effects of organophosphates on avian species:
| Effect Observed in Birds beyondpesticides.orgmcgill.cawildlifehealthaustralia.com.auoup.comremedypublications.com | Description |
| Acute Toxicity/Mortality | High doses can cause rapid death, often due to respiratory paralysis. cornell.edubeyondpesticides.org |
| Neurotoxicity (AChE Inhibition) | Impaired nervous system function, leading to tremors, convulsions, paralysis. cornell.edu |
| Anorexia/Starvation | Loss of appetite, resulting in weight loss and potential death. beyondpesticides.orgmcgill.ca |
| Behavioral Alterations | Changes in singing, foraging, predator avoidance, and parental care. beyondpesticides.orgoup.com |
| Reproductive Impairment | Reduced fertility, abnormal egg formation, impaired incubation. remedypublications.com |
Organophosphate pesticides, including the active ingredient in Vofatox 50 (Methyl Parathion), pose significant ecotoxicological risks to both aquatic and terrestrial ecosystems. Their mechanism of action as AChE inhibitors affects a wide range of non-target organisms, leading to physiological dysfunction, behavioral changes, reproductive impairment, and mortality. While their persistence in the environment may be lower than some legacy pesticides, their widespread use and acute toxicity necessitate careful consideration of their ecological impacts.
Effects on Beneficial Insects (e.g., Pollinators)
Organophosphate insecticides, including Methyl Parathion (B1678463), are known for their toxicity to insects, including beneficial species such as pollinators. ufl.edu The mechanism of toxicity involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. bertin-bioreagent.com Exposure can occur through direct contact with spray droplets, residues on treated plants, or consumption of contaminated pollen and nectar. ufl.edu
Toxicity to bees is commonly assessed using metrics such as the median lethal dose (LD50), which is the dose required to kill 50% of a test population. Pesticides are often classified based on their acute toxicity to honey bees ( Apis mellifera ). For instance, a pesticide is considered highly toxic if its LD50 is less than 2 µ g/bee . ufl.edu While specific LD50 data for Methyl Parathion on various pollinator species were not extensively detailed in the provided search results, the classification of Methyl Parathion as an organophosphate insecticide with a highly toxic profile generally indicates a significant risk to beneficial insects. nih.govbertin-bioreagent.comufl.eduhaz-map.com Studies on other systemic insecticides highlight the importance of considering both acute oral and contact toxicity, as well as potential residual toxicity on treated surfaces. ufl.edubiorxiv.org Microencapsulated formulations of insecticides, for example, can pose a higher risk to honey bees as the capsules may be carried back to the colony. ufl.edu
Ecotoxicity Testing Methodologies and Predictive Modeling
Assessing the ecotoxicological impact of compounds like Methyl Parathion involves a range of testing methodologies and predictive modeling approaches. These methods aim to determine the potential harm a substance can cause to various environmental compartments and the organisms within them.
In Vitro and In Vivo Ecotoxicity Assays
Ecotoxicity testing employs both in vitro ( pruebas realizadas fuera de un organismo vivo) and in vivo (pruebas realizadas en un organismo vivo) assays to evaluate the effects of chemicals on non-target organisms. bertin-bioreagent.comepa.goveuropa.eu
In vivo tests expose living organisms to the substance in controlled environments to determine lethal or effect concentrations. Common endpoints measured include:
LC50 (Lethal Concentration 50): The concentration of a substance in an environmental medium (e.g., water, soil) that is expected to kill 50% of a test population within a specified exposure period. europa.eugov.bc.cactgb.nl
EC50 (Effect Concentration 50): The concentration of a substance that causes a specified sublethal effect in 50% of a test population. ctgb.nl
NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed in a test population. europa.euctgb.nl
LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which a statistically significant adverse effect is observed in a test population. europa.eu
LD50 (Lethal Dose 50): The dose of a substance that is expected to kill 50% of a test population, typically used for oral or dermal exposure in terrestrial organisms like insects or mammals. ufl.eductgb.nl
Standardized test guidelines, such as those developed by the OECD (Organisation for Economic Co-operation and Development) and the European Union, provide protocols for conducting these assays on various organisms representing different trophic levels, including algae, daphnids, fish, and earthworms. europa.eugov.bc.cactgb.nlcefas.co.ukoecd.org For aquatic toxicity, tests with fish (e.g., Rainbow Trout, Scophthalmus maximus, Cyprinodon variegatus), Daphnia species, and algae (Skeletonema costatum) are common. europa.eugov.bc.cacefas.co.uk Terrestrial ecotoxicity can be assessed using organisms like earthworms (Eisenia foetida). ctgb.nloecd.org
In vitro methods are also being explored and validated, particularly to reduce or refine the use of animals in testing. europa.eu Examples include fish cell line assays. oecd.org
Quantitative Structure-Activity Relationship (QSAR) Modeling in Ecotoxicology
Quantitative Structure-Activity Relationship (QSAR) modeling is a predictive tool used in ecotoxicology to estimate the potential biological activity or toxicity of a chemical based on its molecular structure. ufl.edu QSAR models establish relationships between the structural properties of a chemical and its observed effects on organisms. These models can be used to predict endpoints such as toxicity to aquatic organisms or bioaccumulation potential (e.g., predicting Log Pow values). cefas.co.uk By using QSAR, it may be possible to estimate the ecotoxicological properties of a substance like Methyl Parathion or its transformation products without conducting extensive laboratory testing, especially for endpoints where experimental data are limited or to prioritize substances for further testing. cefas.co.uk
Risk Assessment Frameworks for Environmental Exposure
Environmental risk assessment frameworks provide a structured approach to evaluate the potential risks posed by chemicals, including pesticides like Methyl Parathion, to ecosystems. haz-map.comeuropa.euoecd.orggouv.qc.canepc.gov.auepa.govcanada.cahealth.gov.au These frameworks typically involve several steps:
Hazard Identification: Identifying the intrinsic properties of the substance that can cause harm to the environment.
Exposure Assessment: Estimating the concentration or amount of the substance that organisms in the environment are likely to be exposed to (Predicted Environmental Concentration - PEC). ctgb.nlnih.gov This involves considering factors such as application rates, environmental fate (degradation, transport), and the behavior of the substance in different environmental compartments (water, soil, air). epa.govctgb.nl
Effects Assessment: Determining the relationship between exposure concentration/dose and the likelihood and severity of adverse effects on organisms. This utilizes data from ecotoxicity assays (LC50, EC50, NOEC, LD50). ctgb.nlnih.govfrontiersin.org A Predicted No Effect Concentration (PNEC) is derived from toxicity data, often by applying assessment factors to the lowest effect concentrations to account for uncertainties. ctgb.nl
Risk Characterization: Comparing the estimated environmental exposure (PEC) with the concentration below which no adverse effects are expected (PNEC). ctgb.nl A common approach is calculating a Risk Quotient (RQ) or Exposure Toxicity Ratio (ETR), which is the ratio of PEC to PNEC (or a toxicity endpoint like LC50/LD50). biorxiv.orgnih.govfrontiersin.org An RQ or ETR greater than a certain trigger value indicates a potential risk that may require further investigation or risk management measures. biorxiv.orgnih.gov
Risk assessment frameworks are employed by regulatory bodies globally to make informed decisions regarding the registration and use of pesticides to protect human health and the environment. nepc.gov.auepa.govcanada.ca These frameworks can be tiered, starting with simple, conservative assessments and moving to more complex evaluations if potential risks are identified. europa.eufrontiersin.org Cumulative risk assessment frameworks are also being developed to consider the combined effects of exposure to multiple pesticides. epa.gov
Advanced Analytical Methodologies for Detection and Quantification of Organophosphate Residues
Sample Preparation and Extraction Techniques
Sample preparation is a critical initial step in the analysis of organophosphate residues, playing a vital role in isolating target analytes from complex matrices and minimizing interference mdpi.comekb.eg. The goal is to obtain a clean extract suitable for instrumental analysis, often involving preconcentration of the analytes mdpi.com. Various extraction techniques have been developed and applied for OPP analysis, broadly categorized into liquid-based and solid-based extraction methods mdpi.com. Recent trends focus on miniaturization and the development of selective sorbents to enhance efficiency and reduce solvent consumption mdpi.com.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and cleanup of organophosphate residues from various samples mdpi.comekb.egjfda-online.comthermofisher.comthermoscientific.froup.comnih.gov. This method involves the partitioning of analytes between a liquid sample and a solid stationary phase (sorbent) packed in a cartridge or disk mdpi.comnih.gov. SPE is effective in removing matrix interferences and preconcentrating the target compounds mdpi.comjfda-online.com. Different SPE sorbents, such as C18, are used depending on the properties of the analytes and the matrix jfda-online.com. Automated SPE systems are available, which can streamline the process, including conditioning, loading, rinsing, and eluting steps, reducing manual labor and solvent usage thermofisher.comthermoscientific.fr. Studies have demonstrated successful application of SPE for organophosphate analysis in matrices like rice and bovine muscle, achieving satisfactory recoveries and detection limits jfda-online.comoup.comnih.gov. For instance, an SPE method using C18 cartridges for the determination of 47 organophosphate pesticides in rice showed recoveries ranging from 74% to 126% and detection limits between 0.005 and 0.04 μg/g jfda-online.com. Another SPE method for organophosphates in bovine muscle using Isolute ENV+ columns achieved recoveries between 59% and 109% for most tested pesticides oup.comnih.gov.
QuEChERS Methodology and Enhancements
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and widely used sample preparation technique for pesticide residue analysis, including organophosphates, in various food matrices ekb.egpalsystem.comscielo.brscielo.org.mxmdpi.comchromatographyonline.comodu.edunih.govchrom-china.comresearchgate.netresearchgate.net. The original QuEChERS method involves extraction with acetonitrile (B52724), followed by a salting-out step using salts like magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to induce phase separation palsystem.commdpi.comchromatographyonline.comnih.govresearchgate.net. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is performed using sorbents such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB) to remove matrix co-extractives like fatty acids, sugars, and pigments scielo.org.mxnih.govresearchgate.nettandfonline.com.
Enhancements and modifications to the QuEChERS method have been developed to improve its performance for specific matrices and analytes scielo.brnih.gov. These modifications often involve optimizing the extraction solvent, salt mixture, and d-SPE sorbents mdpi.comnih.gov. For example, a modified QuEChERS method using a mixture of acetonitrile and acetone (B3395972) as extraction solvent was optimized for detecting organophosphate insecticides in animal-derived foods mdpi.com. Another modified QuEChERS method incorporated a solvent extraction with acetonitrile followed by partitioning with MgSO4 and NaCl, and a d-SPE cleanup using Florisil and MgSO4 for the analysis of organophosphate residues in fruits and vegetables nih.gov. Automated QuEChERS workflows coupled with GC-MS or LC-MS systems have also been developed, offering improved efficiency and throughput palsystem.comchromatographyonline.comresearchgate.net. Studies have reported satisfactory recoveries (typically between 70% and 120%) and good precision for organophosphate analysis using QuEChERS-based methods palsystem.comscielo.brmdpi.comchromatographyonline.comnih.govresearchgate.nettandfonline.com.
Microextraction Techniques
Microextraction techniques represent a trend towards miniaturizing sample preparation methods, offering advantages such as reduced solvent consumption, lower costs, and faster analysis times mdpi.comnih.govanalis.com.myajphr.com. These techniques aim to extract and preconcentrate analytes from small sample volumes or directly from the matrix mdpi.comnih.govanalis.com.my. Examples of microextraction techniques applied to organophosphate analysis include Solid-Phase Microextraction (SPME) and various liquid-liquid microextraction (LLME) modes like dispersive liquid-liquid microextraction (DLLME) mdpi.comnih.govanalis.com.myajphr.com.
SPME utilizes a fiber coated with an extractive phase to absorb analytes from the sample matrix mdpi.comnih.govnih.gov. It can be used for direct extraction from liquid or headspace samples nih.govnih.gov. SPME has been successfully applied for the determination of organophosphorus pesticides in environmental water samples and milk, showing good linearity and low detection limits nih.govnih.gov. For instance, an SPME method for 12 organophosphorus pesticides in water achieved detection limits between 0.01 and 0.2 ng/mL nih.gov. Another SPME-GC-NPD method for coumaphos (B1669454) and dichlorvos (B1670471) in milk showed detection limits of 0.052 μg/L and 0.060 μg/L, respectively nih.gov.
DLLME is another miniaturized liquid-liquid extraction technique where a mixture of a high-density extraction solvent and a disperser solvent is rapidly injected into an aqueous sample, forming a cloudy solution that facilitates the extraction of analytes mdpi.com. Miniaturized LLE techniques like DLLME have been developed for extracting OPPs from various matrices, including cucumber and watermelon samples mdpi.com. Dispersive solid phase microextraction (d-SPE) is also considered a microextraction approach, often used as a cleanup step in methods like QuEChERS analis.com.myajphr.com. Novel microextraction techniques using advanced sorbent materials like magnetic nanoparticles and metal-organic frameworks are also being explored to enhance extraction efficiency and selectivity for organophosphates researchgate.netnih.govajphr.com.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating organophosphate residues from other co-extracted compounds and the sample matrix before detection and quantification ekb.eg. Gas Chromatography (GC) and Liquid Chromatography (LC) are the most widely used techniques for this purpose, chosen based on the volatility and thermal stability of the target analytes ekb.eg.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique extensively used for the separation and analysis of volatile and semi-volatile organophosphorus pesticides drawellanalytical.comekb.egjfda-online.comthermofisher.comthermoscientific.froup.comnih.govanalis.com.mynih.govspkx.net.cncgsjournals.comnih.govcdc.govresearchgate.netijcmas.comnih.govnih.gov. In GC, the sample is vaporized and transported through a chromatographic column by a carrier gas, where separation occurs based on the differential partitioning of analytes between the stationary phase in the column and the mobile gas phase drawellanalytical.com. Capillary columns with various stationary phases, such as polyethylene (B3416737) glycol or polar materials, are commonly used to achieve high resolution drawellanalytical.com.
GC is often coupled with selective detectors for organophosphates, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), which offer high sensitivity and selectivity for phosphorus-containing compounds drawellanalytical.comjfda-online.comthermofisher.comthermoscientific.froup.comanalis.com.mynih.govcdc.gov. Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS) are also widely employed, providing enhanced sensitivity, selectivity, and structural confirmation through the analysis of mass-to-charge ratios and fragmentation patterns drawellanalytical.comekb.egpalsystem.comchromatographyonline.comresearchgate.netcdc.govresearchgate.netijcmas.comnih.govnih.govakjournals.com. GC-MS/MS is particularly useful for complex matrices due to its ability to minimize interference akjournals.com.
GC-based methods are routinely applied for the analysis of organophosphate residues in various matrices, including food products, crops, soil, water, and biological samples drawellanalytical.comresearchgate.netjfda-online.comthermofisher.comthermoscientific.froup.comnih.govanalis.com.mynih.govspkx.net.cncgsjournals.comcdc.govresearchgate.netijcmas.comnih.gov. They are used by regulatory agencies to monitor compliance with maximum residue limits (MRLs) drawellanalytical.com. Techniques like pulsed splitless injection in GC can improve the recovery of certain organophosphates by minimizing analyte loss in the inlet nih.gov.
Liquid Chromatography (LC) Applications
Liquid Chromatography (LC) is a versatile separation technique suitable for the analysis of polar and non-volatile organophosphorus pesticides that are not amenable to GC analysis ekb.egmdpi.comchrom-china.comresearchgate.nettandfonline.comcoresta.org. In LC, the mobile phase is a liquid that carries the sample through a stationary phase, typically packed in a column ekb.eg. Separation is based on the interactions of the analytes with both the stationary and mobile phases ekb.eg.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used LC techniques that offer improved separation efficiency and speed ekb.egscielo.org.mxresearchgate.net. LC is frequently coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) detectors, which provide high sensitivity, selectivity, and the ability to analyze a wide range of organophosphates ekb.egpalsystem.commdpi.comchromatographyonline.comchrom-china.comresearchgate.nettandfonline.comnih.govcoresta.org. LC-MS/MS is particularly valuable for multi-residue analysis and for samples with complex matrices mdpi.comchrom-china.comresearchgate.nettandfonline.comnih.gov.
LC-based methods are applied for the determination of organophosphate residues in various matrices, including food (e.g., fruits, vegetables, milk, animal-derived foods), water, and biological samples mdpi.comchrom-china.comresearchgate.nettandfonline.comnih.govnih.govcoresta.org. For instance, LC-MS/MS has been used for the sensitive determination of organophosphorus pesticides in okra and animal-derived foods, demonstrating good recoveries and suitability for monitoring MRL compliance mdpi.comtandfonline.com. LC coupled with various detection methods is a crucial tool in the comprehensive analysis of organophosphate residues ekb.egnih.govnih.govcoresta.org.
Spectrometric Detection Methods
Spectrometric methods play a significant role in the identification and quantification of Methyl Parathion (B1678463) residues by measuring the interaction of the analyte with electromagnetic radiation or by assessing the mass-to-charge ratio of its ions.
Mass Spectrometry (MS and MS/MS) for Residue Analysis
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for the analysis of Methyl Parathion residues. GC/MS is a widely used technique for the detection of Methyl Parathion and its metabolites in various environmental and biological samples. researchgate.netscielo.breurl-pesticides.eu Sample preparation for GC/MS often involves extraction with organic solvents and may include cleanup steps like solid-phase extraction (SPE) to remove interfering compounds. researchgate.netscielo.br GC/MS can achieve low detection limits for Methyl Parathion in different matrices. researchgate.netscielo.br For instance, a headspace solid-phase microextraction (HS-SPME)-GC/MS method for Methyl Parathion in rice samples reported a limit of detection (LOD) of 0.026 µg/kg and a limit of quantification (LOQ) of 0.078 µg/kg. scielo.breurl-pesticides.eu GC/MS in selected ion monitoring (SIM) mode can enhance selectivity. researchgate.net
LC-MS/MS is another prominent technique, particularly for multi-residue pesticide analysis, which can include Methyl Parathion. cjpas.net This method offers advantages for less volatile or thermally labile compounds. LC-MS/MS methods are used for monitoring organophosphate residues in various food and environmental matrices. cjpas.net The use of tandem mass spectrometry (MS/MS) provides increased selectivity and sensitivity by monitoring specific precursor-product ion transitions, which is crucial for complex sample matrices. cjpas.net
Other Spectrophotometric and Electrochemical Detection Approaches
Beyond mass spectrometry, other detection methods are employed for Methyl Parathion analysis. Spectrophotometric methods, while sometimes considered older techniques compared to hyphenated MS methods, can still be valuable, particularly for rapid or field-based analysis. Colorimetric procedures, historically used for organophosphate analysis, often involve reactions that produce a colored product quantifiable by spectrophotometry. researchgate.netbohrium.combohrium.com A simple spectrophotometric method for Methyl Parathion in water samples is based on a coupling reaction in alkaline conditions, producing a colored product with maximum absorption at 395 nm. bohrium.combohrium.com This method showed a Beer's law limit in the concentration range of 0.1 to 1.5 µg/mL. bohrium.combohrium.com
Surface-enhanced Raman spectroscopy (SERS) is an emerging spectrophotometric technique explored for the rapid detection of pesticide residues, including Methyl Parathion, often on surfaces like fruit peels or filter paper substrates. nih.gov SERS utilizes the enhancement of Raman scattering by metallic nanostructures, allowing for sensitive detection and identification based on the vibrational fingerprint of the molecule. nih.gov Studies have investigated the use of gold nanoparticles on flexible substrates for SERS-based detection of Methyl Parathion. nih.gov
Electrochemical detection methods offer an alternative approach, often providing rapid, sensitive, and cost-effective analysis. These methods typically measure the electrical response generated by the oxidation or reduction of the analyte. Various electrochemical sensors, including those utilizing modified electrodes with nanomaterials, have been developed for the detection of organophosphorus pesticides like Methyl Parathion. acs.orgunesp.bracs.orgrsc.orgfishersci.noembrapa.br These sensors can operate based on the direct electrochemical activity of Methyl Parathion or indirectly through mechanisms like enzyme inhibition. rsc.org For example, a square wave voltammetry (SWV) method using a carbon paste electrode modified with ZrO2-nanoparticles was developed for Methyl Parathion detection in water, showing a linear range of 5.0-3000.0 ng/mL. unesp.br Another electrochemical sensor using a Au nanoparticle-decorated rGO/CuO nanocomposite demonstrated high sensitivity and selectivity for Methyl Parathion detection via SWV. acs.orgembrapa.br Additively manufactured multielectrode electrochemical cells have also been explored for the direct electrochemical analysis of Methyl Parathion in samples like honey and tap water. acs.org
Method Validation and Quality Control in Residue Analysis
Ensuring the reliability and accuracy of analytical results for Methyl Parathion residues requires rigorous method validation and robust quality control procedures.
Sensitivity, Specificity, and Limits of Detection/Quantification
Method validation involves assessing key performance parameters. Sensitivity refers to the ability of the method to detect small amounts of the analyte. Specificity ensures that the method accurately measures the target analyte without interference from other compounds in the sample matrix. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netepa.gov These limits are critical for determining the applicability of a method for monitoring residues at low levels, such as regulatory Maximum Residue Limits (MRLs). epa.gov LOD and LOQ values for Methyl Parathion vary depending on the matrix, sample preparation, and detection technique used. For instance, a GC/NPD method for Methyl Parathion in apples reported an LOD of 2 ppb. researchgate.net A HS-SPME-GC/MS method in rice achieved an LOD of 0.026 µg/kg and an LOQ of 0.078 µg/kg. scielo.breurl-pesticides.eu An electrochemical method using a modified carbon paste electrode reported an LOD of 2.0 ng/mL and an LOQ of 5.7 ng/mL for Methyl Parathion in water. unesp.br Another electrochemical sensor reported an LOD of 0.045 µM. acs.orgembrapa.br
Accuracy, Precision, and Recovery Assessments
Accuracy refers to the closeness of a measured value to the true value. Precision describes the reproducibility of measurements under the same conditions (repeatability) or under different conditions (reproducibility). cjpas.net Recovery studies are performed by adding known amounts of the analyte to blank samples (spiking) and measuring the percentage of the added amount that is detected. epa.govijsit.comakjournals.com Acceptable recovery ranges are often defined by regulatory guidelines. cdc.govcftri.res.in
Studies on Methyl Parathion analysis report varying recovery rates depending on the matrix and method. Recoveries for Methyl Parathion in different matrices using GC-based methods have been reported to range from 70% to over 100%. researchgate.net A GC/NPD method in apples showed recoveries between 88% and 108%. researchgate.net A HS-SPME-GC/MS method in rice showed recoveries from 73.2% to 90.0%. scielo.breurl-pesticides.eu An electrochemical sensor for Methyl Parathion in fish reported recovery values ranging from 89.4% to 94.7%. rsc.org Precision is typically expressed as relative standard deviation (RSD). RSD values for Methyl Parathion analysis are generally expected to be below a certain threshold, often 20% for residue analysis. cdc.govcftri.res.infao.org For example, an electrochemical method showed repeatability RSD of 3.7% and reproducibility RSD of 4.6% for Methyl Parathion in pure electrolyte. epa.gov
Interactive Table: Recovery and Precision Data for Methyl Parathion Analysis
| Method | Matrix | Recovery (%) | Precision (RSD %) | Source |
| GC/NPD | Apples | 88-108 | Not specified | researchgate.net |
| HS-SPME-GC/MS | Rice | 73.2-90.0 | 6.1-22.4 | scielo.breurl-pesticides.eu |
| Electrochemical Sensor | Fish | 89.4-94.7 | Not specified | rsc.org |
| Electrochemical (SWV) | Pure Electrolyte | 101 ± 3.9 | Repeatability: 3.7, Reproducibility: 4.6 | epa.gov |
| Electrochemical (SWV) | Extracted Soil | 101 ± 5.1 | Repeatability: 4.3 | epa.gov |
| GC-MS/MS (QuEChERS) | Tomato | 90.09-92.66 | Not specified | researchgate.net |
| GC-MS/MS (ASE, QuEChERS) | Liver | 73-104 | Repeatability: ≤20, Reproducibility: ≤18 | cftri.res.in |
Interlaboratory Validation and Standardization Protocols
Interlaboratory validation studies are essential to assess the transferability and reproducibility of analytical methods across different laboratories. These studies involve multiple laboratories analyzing the same samples using the same method. Standardization protocols, often developed by national or international organizations, provide detailed guidelines for analytical procedures and validation criteria, ensuring consistency and comparability of results. fssai.gov.in Participation in proficiency testing schemes, where laboratories analyze samples with unknown but certified analyte concentrations, is another crucial aspect of external quality control. While specific interlaboratory validation data solely for Methyl Parathion using all the discussed methods might require extensive searching, the principle of interlaboratory validation and standardization is fundamental to the reliable analysis of pesticide residues, including Methyl Parathion. fssai.gov.in
Molecular Mechanisms of Action and Interaction of Organophosphate Compounds
Biochemical Basis of Acetylcholinesterase Inhibition
The primary mechanism by which organophosphate compounds like Methyl Parathion (B1678463) exert their acute toxicity is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating cholinergic signal transmission nih.govnih.gov. Inhibition of AChE leads to the accumulation of ACh, causing overstimulation of cholinergic receptors nih.govdovepress.com.
Structural Biology of Cholinesterase Enzymes
Cholinesterase enzymes, including AChE and butyrylcholinesterase (BChE), share structural similarities, particularly in their active site gorge nih.govresearchgate.net. The active site of AChE is located at the bottom of a narrow gorge, approximately 20 Å deep and 5 Å wide mdpi.com. This gorge is lined with around 14 highly conserved aromatic residues mdpi.com.
A key feature of the AChE active site is the catalytic triad (B1167595), composed of a serine, a histidine, and a glutamate (B1630785) residue, situated at the base of the gorge mdpi.comwikipedia.org. These residues are essential for the hydrolysis of acetylcholine wikipedia.org. Organophosphates interact covalently with the serine residue (specifically Ser-203 in human AChE) within this catalytic triad nih.govoup.comjscimedcentral.com.
In addition to the catalytic site, the active center of cholinesterases features an anionic site and a peripheral site researchgate.netwikipedia.org. The anionic site, which includes residues like Tryptophan 86 (Trp86) in human AChE, plays a role in binding the positively charged choline (B1196258) moiety of acetylcholine jscimedcentral.cominformaticsjournals.co.infrontiersin.org. The peripheral site is located near the entrance of the active site gorge researchgate.net. Organophosphates can interact with residues in both the catalytic and anionic sites jscimedcentral.cominformaticsjournals.co.in.
Kinetic Studies of Enzyme-Inhibitor Interactions
The interaction between organophosphates and cholinesterases is characterized by a phosphorylation process that inhibits the enzyme's activity wikipedia.orgyoutube.com. This inhibition is often described as irreversible or quasi-irreversible nih.govwikipedia.org. The organophosphate molecule binds to the esteratic site of the cholinesterase, and after transformation, a phosphate (B84403) molecule binds covalently to the serine residue in the active site wikipedia.org. This phosphorylation prevents acetylcholine from binding and being hydrolyzed wikipedia.org.
Kinetic studies of organophosphate inhibition typically involve assessing the rate of enzyme inhibition. The bimolecular rate constant (k_i) is a parameter used to describe the capacity of an organophosphorus compound to inhibit AChE oup.com. A higher k_i value indicates a greater inhibitory capacity oup.com.
The inhibition process can be complex and may not always follow simple kinetic models. Some studies have indicated that the inhibitory capacity of certain organophosphates towards acetylcholinesterase can change depending on the inhibitor concentration, suggesting potential interactions with sites on the enzyme other than the catalytic triad oup.com. For example, studies with paraoxon (B1678428) have shown that the inhibitory capacity of individual organophosphate molecules might increase at lower concentrations oup.com.
Another important kinetic aspect is the "aging" process. After the initial phosphorylation of the serine residue by an organophosphate, a further reaction can occur involving the loss of an alkyl group from the phosphorylated enzyme frontiersin.orgyoutube.com. This dealkylation step, known as aging, makes the inhibited enzyme resistant to reactivation by common antidotes like oximes frontiersin.orgyoutube.com. Aging results in a very stable, anionic phosphoester adduct frontiersin.org.
Kinetic parameters can vary depending on the specific organophosphate and the source of the cholinesterase enzyme. For instance, studies on the inhibition of human cholinesterases by demeton-S-methyl have shown kinetic complexities that make standard cholinesterase-based titration methods unsuitable for this compound nih.gov.
Molecular Modeling and Docking Simulations of Binding
Computational approaches, such as molecular modeling and docking simulations, are valuable tools for investigating the binding interactions between organophosphates and cholinesterase enzymes at a molecular level nih.govmdpi.comjscimedcentral.comresearchgate.net. These techniques help predict how ligands (organophosphates) fit into the active site of the protein and estimate their binding affinity mdpi.com.
Molecular docking studies have been used to explore the binding modes of various organophosphates to human AChE jscimedcentral.cominformaticsjournals.co.in. These studies often involve simulating the interaction of the organophosphate molecule with the amino acid residues lining the active site gorge jscimedcentral.comresearchgate.net. Key interactions identified include hydrogen bonding, largely contributed by residues like Ser203 and Tyrosine 124 (Tyr124), and pi-interactions, involving aromatic residues such as Tryptophan 86 (Trp86), Phenylalanine 295 (Phe295), Tyrosine 337 (Tyr337), and Tyrosine 341 (Tyr341) jscimedcentral.com. Trp86, located in the anionic subsite, has been found to be involved in significant pi-cation interactions with some organophosphates jscimedcentral.cominformaticsjournals.co.in.
Molecular dynamics simulations can provide further insights into the stability of the organophosphate-enzyme complex over time and the dynamic nature of the interactions nih.govinformaticsjournals.co.in. These simulations can reveal the consistent interactions between specific residues and the bound organophosphate, highlighting their importance in stabilizing the complex informaticsjournals.co.in.
Quantitative structure-activity relationship (QSAR) models, often developed using computational methods like the Monte Carlo technique, can also be used to predict the binding of organophosphates to AChE based on their molecular structures researchgate.nettandfonline.comtandfonline.com. These models aim to correlate structural features of organophosphates with their inhibitory activity researchgate.nettandfonline.com.
Off-Target Molecular Interactions and Secondary Mechanisms
Interactions with Non-Cholinergic Enzymes and Receptors
Organophosphates can inhibit enzymes other than cholinesterases. Carboxylester hydrolases are one such class of enzymes that can be targeted by organophosphates nih.govoup.com. Acylpeptide hydrolase has also been identified as a potential target for certain organophosphates stress.cl. These off-target enzyme inhibitions may contribute to toxic effects that are not solely explained by cholinergic overstimulation researchgate.netstress.cl.
Beyond enzymes, organophosphates can interact with various receptors. While the overstimulation of nicotinic and muscarinic acetylcholine receptors is a direct consequence of AChE inhibition and subsequent ACh accumulation, organophosphates might also directly interact with these or other receptors nih.govdovepress.commdpi.com. Some research suggests that organophosphates can affect glutamatergic transmission, potentially mediated by muscarinic receptors dovepress.com. Nicotinic acetylcholine receptors, particularly those with the α7 subunit abundant in the brain, are involved in various cognitive processes and can be affected by organophosphates stress.cl.
Other potential non-cholinergic targets of organophosphates include proteins involved in axonal transport, neurotrophins and their receptors, and components of mitochondria researchgate.net. Disruption of mitochondrial function and induction of oxidative stress are recognized as potential mechanisms of organophosphate toxicity, independent of AChE inhibition dovepress.comresearchgate.net.
Cellular Signaling Pathway Modulation
Organophosphates can modulate various intracellular signaling pathways, contributing to cellular dysfunction and toxicity. One significant area of impact is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway dovepress.comnih.govnih.gov. MAPK pathways, including extracellular signal-regulated kinases (ERKs), c-Jun NH2-terminal kinases (JNKs), and p38-MAPKs, play crucial roles in transmitting extracellular signals and regulating cellular processes such as growth, differentiation, and apoptosis dovepress.comnih.govnih.gov.
Exposure to organophosphates has been shown to activate ERK, JNK, and p38-MAPK pathways in various tissues dovepress.comnih.gov. This activation can lead to oxidative stress and apoptosis nih.govnih.gov. The specific MAPK pathways activated and the resulting cellular responses can vary depending on the type of organophosphate and the cell type exposed nih.gov.
Organophosphates can also influence intracellular calcium signaling mdpi.com. Acute exposure leading to ACh accumulation and cholinergic receptor overstimulation can induce increased intracellular Ca2+ influx, which in turn may lead to increased reactive oxygen species (ROS) production in mitochondria mdpi.com. Elevated intracellular Ca2+ can also activate p38-MAPK and ERK signaling, promoting inflammatory responses mdpi.com.
Enantioselective Differences in Biological Activity
Vofatox 50 is a commercial product whose primary active ingredient is identified as Methyl Parathion wikipedia.orgnih.govnih.govresearchgate.net. Methyl Parathion, chemically known as O,O-dimethyl O-(4-nitrophenyl) phosphorothioate (B77711), is an organophosphate insecticide wikipedia.orgnih.govnih.gov. The molecular structure of Methyl Parathion contains a chiral phosphorus atom, meaning it exists as two non-superimposable mirror-image isomers, known as enantiomers wikipedia.orgnih.govnist.gov.
The biological activity of many chiral organophosphate compounds, particularly their interaction with enzymes like acetylcholinesterase (AChE), is known to be enantioselective wikipedia.orgluc.edu. This means that the different enantiomers of a chiral organophosphate can exhibit significant differences in their potency and efficacy in inhibiting these enzymes wikipedia.orgnih.govresearchgate.netnist.govluc.eduijisrt.commdpi.com. The stereochemistry at the chiral center influences the binding affinity and phosphorylation rate of the enzyme's active site, which itself is a chiral environment luc.edusemanticscholar.org. Consequently, one enantiomer may be significantly more potent as an enzyme inhibitor or exhibit different metabolic pathways compared to its counterpart nist.govluc.edumdpi.comresearchgate.net.
Mechanisms and Dynamics of Target Organism Resistance to Organophosphate Pesticides
Biochemical Mechanisms of Resistance
The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. medscape.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing hyper-excitation of the nervous system and ultimately, the death of the insect. nih.gov Target organisms have evolved several biochemical strategies to counteract this toxic effect.
One of the most common mechanisms of resistance to organophosphates is the enhanced detoxification of the insecticide by esterase enzymes. researchgate.net These enzymes, particularly carboxylesterases, can detoxify OPs through two main pathways: hydrolysis of the ester bond in the pesticide molecule, rendering it non-toxic, or sequestration, where the esterases bind to the insecticide, preventing it from reaching its target site, acetylcholinesterase. royalsocietypublishing.orgnih.gov
In many resistant insect species, elevated levels of esterase activity are observed. researchgate.net For instance, studies have shown that increased production of specific esterases can confer broad cross-resistance to various organophosphates. researchgate.net These enzymes can hydrolyze the active metabolites of OPs, such as paraoxon (B1678428) and malaoxon, reducing their inhibitory effect on AChE. nih.gov
Table 1: Examples of Esterase-Mediated Detoxification in Different Insect Species
| Insect Species | Organophosphate(s) | Role of Esterases | Reference |
|---|---|---|---|
| Culex pipiens (Mosquito) | Various OPs | Sequestration by co-amplified esterases (Estα2¹ and Estβ2¹) | royalsocietypublishing.org |
| Myzus persicae (Green Peach Aphid) | Various OPs | Overproduction of E4/FE4 esterases for detoxification | annualreviews.org |
| Lucilia cuprina (Sheep Blowfly) | Diazinon, Malathion | Altered ali-esterase (E3) activity leading to hydrolysis | researchgate.net |
Glutathione (B108866) S-transferases (GSTs) are a family of multifunctional enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including organophosphate insecticides. academicjournals.orgresearchgate.net GSTs catalyze the conjugation of the reduced form of glutathione (GSH) to the insecticide, which makes the compound more water-soluble and easier to excrete. academicjournals.orgpositive-sciences.com This process can involve O-dealkylation or O-dearylation of the organophosphate molecule. academicjournals.org
Elevated GST activity has been linked to organophosphate resistance in numerous insect species. academicjournals.orgresearchgate.net In some cases, GSTs may act as a primary resistance mechanism, while in others, they work in conjunction with other detoxification enzymes like P450s and esterases. academicjournals.org For example, studies on the yellow mealworm, Tenebrio molitor, have shown that GSTs offer protection against organophosphorus insecticides by binding to the active site and subsequently conjugating them with GSH. nih.gov
Table 2: Role of GSTs in Organophosphate Resistance
| Insect Species | Organophosphate(s) | GST-Mediated Mechanism | Reference |
|---|---|---|---|
| Anopheles spp. (Mosquito) | DDT, Organophosphates | Elevated GST activity leading to detoxification | academicjournals.orgresearchgate.net |
| Musca domestica (Housefly) | Various OPs | O-dealkylation and O-dearylation conjugation reactions | academicjournals.org |
| Tenebrio molitor (Yellow Mealworm) | Parathion-methyl, Paraoxon-methyl | Active site binding and conjugation with GSH | nih.gov |
| Rynchophorus phoenicis | Dichlorvos (B1670471) | Enhanced GST activity associated with degradation | nih.gov |
A significant mechanism of resistance involves modifications to the target site of the organophosphate, the acetylcholinesterase (AChE) enzyme. nih.gov Point mutations in the gene encoding AChE (ace-1) can result in an altered enzyme structure that is less sensitive to inhibition by organophosphates and carbamates. nih.govpnas.org These mutations typically occur in or near the active site of the enzyme, reducing the binding affinity of the insecticide while still allowing the enzyme to perform its normal function of hydrolyzing acetylcholine. nih.gov
Several specific amino acid substitutions in AChE have been identified and correlated with organophosphate resistance in a variety of insect species. oup.com For instance, a glycine-to-serine substitution (G488S) has been identified in the olive fruit fly, Bactrocera oleae, as a likely cause of AChE insensitivity to organophosphates. nih.gov Similarly, in Drosophila melanogaster, several point mutations in the Ace gene have been linked to reduced sensitivity to insecticides. pnas.org
Table 3: Common Acetylcholinesterase Mutations Conferring Organophosphate Resistance
| Insect Species | Mutation(s) | Effect on AChE | Reference |
|---|---|---|---|
| Drosophila melanogaster | Multiple point mutations | Reduced sensitivity to insecticides | nih.govpnas.org |
| Bactrocera oleae | G488S, I214V | Decreased insecticide sensitivity | nih.gov |
| Helicoverpa armigera | A201S, F290V | Potential for OP resistance | oup.com |
| Culex pipiens quinquefasciatus | G247S, A328S | Associated with resistance to propoxur | nih.gov |
Genetic and Molecular Basis of Resistance Development
The biochemical mechanisms of resistance are underpinned by genetic changes within the pest population. These genetic adaptations are selected for under the pressure of repeated pesticide applications.
Gene amplification is a key genetic mechanism leading to the overproduction of detoxification enzymes. annualreviews.orgresearchgate.net This process involves an increase in the number of copies of a particular gene, which in turn leads to higher levels of the corresponding enzyme. researchgate.net A classic example is the amplification of esterase genes in Culex mosquitoes and the green peach aphid, Myzus persicae, resulting in enhanced detoxification of organophosphates. royalsocietypublishing.organnualreviews.org
Transcriptional regulation also plays a vital role in insecticide resistance. nih.gov Upregulation of detoxification genes, such as those encoding cytochrome P450s, GSTs, and esterases, can occur at the transcriptional level, leading to increased production of these enzymes. nih.gov This can be influenced by various regulatory pathways within the insect. nih.gov
As discussed in the context of altered target site sensitivity, point mutations are a fundamental genetic basis for resistance. nih.govpnas.org These single nucleotide changes in the DNA sequence can lead to amino acid substitutions in key proteins like acetylcholinesterase, rendering them less susceptible to the insecticide. oup.com The presence of multiple resistance-conferring alleles in natural populations can complicate resistance management strategies. nih.gov
The combination of different mutations within the same individual can lead to higher levels of resistance. nih.gov Furthermore, the frequency of these resistance alleles can increase rapidly in a population under strong selection pressure from insecticide use. pnas.org Genetic analyses in species like Drosophila melanogaster have revealed that resistance can be conferred by factors on multiple chromosomes, indicating a complex genetic basis for cross-resistance to different organophosphates. nih.gov
Horizontal Gene Transfer in Microbial Resistance
While the primary focus of resistance studies for organophosphates is on the target insect species, the role of microorganisms in the degradation and potential transfer of resistance determinants is an area of growing interest. Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical transmission from parent to offspring, is a primary mechanism for the spread of resistance traits, most notably antibiotic resistance in bacteria. frontiersin.orgnih.gov This process can occur through several mechanisms:
Conjugation: The transfer of genetic material, often plasmids, between bacterial cells through direct contact. frontiersin.orgresearchgate.net
Transformation: The uptake and incorporation of naked DNA from the environment. researchgate.net
Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages. researchgate.net
Table 1: Key Mechanisms of Horizontal Gene Transfer (HGT)
| Mechanism | Description | Key Elements | Relevance to Pesticide Resistance |
|---|---|---|---|
| Conjugation | Transfer of DNA requiring direct cell-to-cell contact. frontiersin.org | Plasmids, Integrative Conjugative Elements (ICEs), Pili. researchgate.net | Potential transfer of genes for pesticide-degrading enzymes among soil and gut microbes. |
| Transformation | Uptake and integration of free DNA from the environment. researchgate.net | Competent bacterial cells, extracellular DNA. researchgate.net | Acquisition of degradation pathway genes from dead microorganisms in pesticide-treated environments. |
| Transduction | DNA transfer mediated by bacteriophages (viruses that infect bacteria). researchgate.net | Bacteriophages, bacterial host DNA. researchgate.net | Phage-mediated transfer of genes that could enhance microbial metabolism of pesticides. |
Population Dynamics and Evolutionary Ecology of Resistance
The development of resistance to methyl parathion (B1678463) in a pest population is a classic example of evolution by natural selection. Within a susceptible pest population, there exists genetic variation, with a few individuals possessing genes that confer some degree of resistance. growertalks.com The application of Vofatox 50 acts as a strong selective pressure, eliminating susceptible individuals and allowing the rare resistant individuals to survive and reproduce. frontiersin.org Over time and with repeated applications, the frequency of resistance alleles in the population increases, eventually leading to control failures. frontiersin.org
The rate at which resistance evolves is influenced by several factors related to the pest's biology and the insecticide's characteristics. Pests with high reproductive capacity and short generation times are more likely to develop resistance quickly because they undergo more generations in a shorter period, allowing for more rapid selection. unl.edu
Factors Influencing Resistance Evolution in Field Populations
The evolution of resistance to this compound in real-world agricultural settings is a complex process influenced by a combination of genetic, biological, and operational factors.
Genetic Factors: The initial frequency of resistance alleles in the pest population is a critical determinant. unl.edu Even if initially very rare, these alleles provide the raw material for selection. The nature of the resistance genes (e.g., dominant or recessive, single gene or polygenic) also affects how quickly resistance spreads.
Biological and Ecological Factors:
Reproductive Rate: Pests that produce many offspring per generation provide more opportunities for resistance mutations to arise and be selected. unl.edu
Generation Time: Species with multiple generations per year can evolve resistance much faster than those with only one. unl.edu
Migration and Gene Flow: The movement of susceptible individuals from untreated refuge areas can dilute the frequency of resistance alleles in a treated population, thereby slowing the evolution of resistance. Conversely, the movement of resistant individuals can spread resistance to new areas.
Operational Factors:
Selection Pressure: The intensity of selection is a major driver. This is influenced by the application rate, the frequency of applications, and the persistence of the insecticide. frontiersin.orgunl.edu Repeatedly using this compound or other organophosphates without rotation increases the selection pressure. frontiersin.org
Application Coverage: Incomplete spray coverage can allow some susceptible individuals to survive, which can be beneficial in delaying resistance. However, sublethal exposure may also select for lower levels of resistance. unl.edu
Table 2: Factors Influencing the Rate of Resistance Evolution to Methyl Parathion
| Factor Category | Specific Factor | Impact on Resistance Development |
|---|---|---|
| Genetic | Initial frequency of resistance alleles | Higher initial frequency leads to faster resistance evolution. unl.edu |
| Inheritance of resistance (e.g., dominance) | Dominant resistance alleles can spread more quickly. | |
| Biological/Ecological | Reproductive capacity | High fecundity increases the probability of resistant offspring. unl.edu |
| Generation time | Shorter generation time accelerates the selection process. unl.edu | |
| Migration and gene flow | Immigration of susceptible individuals can slow resistance; emigration of resistant individuals can spread it. | |
| Operational | Insecticide application frequency | Frequent applications increase selection pressure. frontiersin.org |
| Use of refuges (untreated areas) | Maintains a pool of susceptible individuals, delaying resistance. |
Modeling Resistance Development and Management Strategies
Mathematical and computational models are valuable tools for understanding the dynamics of resistance evolution and for designing effective resistance management strategies. These models can simulate how different factors, such as initial allele frequency, fitness costs of resistance, and insecticide application regimes, interact to influence the rate at which resistance develops.
One study on the western corn rootworm (Diabrotica virgifera virgifera) utilized a stochastic model to simulate the evolution of resistance to methyl parathion. unl.edu The model demonstrated that the evolution of resistance could be viewed in two phases: a genetic phase where the resistance allele frequency increases rapidly, and a rebound phase where the population growth rate becomes positive as the allele approaches fixation. unl.edu The model also highlighted that when considering resistance from a practical standpoint (i.e., failure to control the pest population below an economic threshold), factors affecting population growth, such as mortality and fecundity, were as important as the genetic factors conferring resistance. unl.edu
Based on the understanding of population dynamics and modeling, several resistance management strategies have been developed:
Rotation of Insecticides: This is a cornerstone of resistance management. It involves alternating the use of insecticides with different modes of action. frontiersin.org By switching from an organophosphate like this compound to an insecticide from a different chemical class (e.g., a pyrethroid or neonicotinoid), the selection pressure for organophosphate resistance is removed, and a different set of susceptible and resistant individuals is selected.
Use of Refuges: This strategy involves leaving a portion of the crop or area untreated with the insecticide. These refuges serve as a source of susceptible insects that can migrate into treated areas and mate with resistant individuals. frontiersin.org This gene flow helps to dilute the frequency of resistance alleles in the population.
Modeling can help to optimize these strategies by predicting the long-term outcomes of different rotation schedules or refuge sizes, aiding in the development of sustainable pest control programs.
Regulatory Science and Policy Research for Organophosphate Pesticides
Scientific Foundations for Pesticide Regulation
The regulation of pesticides, including organophosphates, is built upon scientific principles designed to assess potential risks and inform management decisions. This involves systematic evaluation processes and stringent data requirements to ensure scientific rigor.
Risk Assessment Methodologies in Regulatory Contexts
Risk assessment is a cornerstone of pesticide regulation. It involves evaluating the potential for a substance to cause harm under specific conditions. For organophosphate pesticides, this typically involves characterizing the hazard posed by the compound and assessing the likelihood and magnitude of exposure. Regulatory bodies employ structured methodologies to conduct these assessments, considering various pathways and potential impacts. These methodologies are crucial for determining the regulatory status of a pesticide.
Data Requirements and Scientific Rigor in Regulatory Submissions
Regulatory submissions for pesticides necessitate comprehensive datasets to support risk assessments. These data requirements are designed to ensure scientific rigor in the evaluation process. For organophosphates, data pertaining to their chemical properties, environmental fate, and interactions are essential. Regulatory agencies specify the types of studies and the quality of data required for registration or re-registration. The scientific rigor of these submissions is paramount for regulatory authorities to make informed decisions regarding the approval and use of such compounds.
Innovation in Regulatory Science Methodologies
The field of regulatory science is continuously evolving, incorporating new tools, standards, and analytical approaches to improve the assessment of pesticides.
Development of Novel Tools and Standards for Assessment
Innovation in regulatory science includes the development of novel tools and standards for pesticide assessment. This involves refining testing protocols, developing new guidelines for data generation, and establishing standards for interpreting complex scientific information. These advancements aim to enhance the efficiency and accuracy of regulatory evaluations, keeping pace with scientific progress and the increasing complexity of potential issues associated with pesticide use.
Application of Advanced Analytics and Modeling in Regulatory Decision-Making
Advanced analytics and modeling play an increasingly important role in regulatory decision-making for pesticides. Computational models can be used to predict environmental fate, exposure levels, and potential interactions. Techniques such as pharmacokinetic and pharmacodynamic modeling contribute to a more sophisticated understanding of how substances behave in biological systems and the environment. The application of these advanced tools allows regulatory bodies to perform more comprehensive and predictive assessments, supplementing traditional study data.
International Harmonization and Policy Implications for Pesticide Management
International harmonization of pesticide regulations is a critical aspect of global pesticide management. Significant differences in legislation exist worldwide, which can create trade barriers and raise concerns about consistent protection of public health and the environment researchgate.net.
Efforts towards harmonization aim to align regulatory requirements and standards across different countries and regions. This can facilitate trade, reduce duplication of effort in data generation and review, and potentially lead to more consistent levels of protection globally researchgate.netfao.org. International bodies and agreements play a role in promoting the harmonization of pesticide management policies, encouraging countries to adopt more uniform and mutually compatible laws and regulations fao.org. While challenges remain due to varying national priorities and scientific capacities, harmonization is seen as crucial for addressing global food safety and trade challenges related to pesticides researchgate.net. The elimination of Phosalone from pesticide registration in the EU in December 2006 illustrates how regulatory policies can evolve based on scientific assessments and policy decisions within specific regions wikipedia.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
